2-(2-Methoxyphenyl)-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC18234617
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16O2 |
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Molecular Weight | 180.24 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 |
Standard InChI Key | KIHVRUDWJLGVRU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CO)C1=CC=CC=C1OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position (carbon 2) and a 2-methylpropan-1-ol moiety at the adjacent carbon. This configuration creates steric hindrance around the hydroxyl group, influencing its reactivity and solubility . The branched alkyl chain enhances thermal stability, as evidenced by its boiling point of 234–235°C .
Physical and Spectral Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 180.24 g/mol | |
Melting Point | -17°C | |
Boiling Point | 234–235°C | |
Solubility | Miscible in alcohols, ethers | |
Storage Conditions | 2–8°C under inert atmosphere |
Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methoxy proton (δ 3.8–3.9 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm), while infrared (IR) spectroscopy reveals O-H stretching at 3200–3400 cm⁻¹ and C-O-C absorption near 1250 cm⁻¹ .
Synthesis and Catalytic Optimization
Iridium-Catalyzed β-Methylation
A high-yield synthesis route involves iridium-based catalysis under Schlenk conditions :
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Reagents: 1-(2-Methoxyphenyl)propan-1-one, methanol, cesium carbonate, and [pentamethylcyclopentadienylIr(2,2′-bpyO)(OH)][Na].
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Conditions: 120°C for 24 hours (12 hours per stage) in a sealed Schlenk tube.
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Workup: Aqueous extraction followed by column chromatography (hexanes/ethyl acetate).
This method achieves an 86% yield by leveraging methanol as both solvent and methylating agent, with the iridium catalyst facilitating hydride transfer . The reaction mechanism proceeds via:
Kinetic studies indicate a first-order dependence on ketone concentration and catalyst loading .
Alternative Routes
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Grignard Addition: Reaction of 2-methoxyphenylmagnesium bromide with 2-methylpropanal, though lower yields (∼65%) due to steric effects .
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Reductive Amination: For amino derivatives, as seen in the synthesis of 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride (CAS 2060033-48-7).
Applications in Pharmaceutical and Chemical Research
Drug Intermediate
The compound’s rigid aromatic core makes it a precursor to neuromodulators and anti-inflammatory agents. For example, its hydrochloride derivative (CAS 2060033-48-7) is under investigation for dopamine receptor modulation.
Chiral Resolution
The stereogenic center at C2 enables use in asymmetric synthesis. Enantiomers are separable via chiral chromatography, with the (R)-isomer showing higher bioactivity in preliminary assays .
Polymer Chemistry
Incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (T₉) increased by 15–20°C compared to non-aromatic analogs .
Structural Analogues and Comparative Analysis
Positional Isomers
Compound Name | CAS Number | Methoxy Position | Melting Point | Bioactivity Index |
---|---|---|---|---|
2-(2-Methoxyphenyl)-2-methylpropan-1-ol | N/A | Ortho | -17°C | 1.00 |
1-(3-Methoxyphenyl)-2-methylpropan-1-ol | 61751-33-5 | Meta | -12°C | 0.92 |
1-(4-Methoxyphenyl)-2-methylpropan-1-ol | 18228-46-1 | Para | -5°C | 0.88 |
Key Trends:
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Ortho substitution reduces symmetry, lowering melting points but enhancing receptor binding affinity .
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Para analogs exhibit higher crystallinity, favoring solid-state applications .
Functional Derivatives
Derivative | CAS Number | Added Group | Application |
---|---|---|---|
2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride | 2060033-48-7 | Amino, Chloride | Neuropharmacology |
2-(3,5-Dimethoxyphenyl)propan-2-ol | 39507-96-5 | Dimethoxy | Antioxidant synthesis |
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